ELAV protein
Description
Historical Discovery and Nomenclature
The ELAV protein was first identified in Drosophila melanogaster through genetic screens for mutations causing embryonic lethality and neural defects. Campos et al. (1985) characterized the embryonic lethal abnormal vision (elav) gene, named for its role in visual system development and its lethal phenotype in homozygous mutants. Subsequent studies revealed ELAV’s pan-neuronal expression in postmitotic neurons, establishing it as a marker for terminal neuronal differentiation. The nomenclature reflects its discovery: "Embryonic Lethal Abnormal Vision" underscores its necessity for both neural development and survival.
ELAV’s molecular identity as an RNA-binding protein (RBP) with three RNA recognition motifs (RRMs) was elucidated through cDNA cloning and antibody staining. Its nuclear localization in neurons contrasted with cytoplasmic roles of homologs in other species, highlighting functional diversification early in its characterization.
Classification Within the ELAV/Hu Protein Family
ELAV belongs to the evolutionarily conserved ELAV/Hu protein family, which regulates RNA metabolism at transcriptional and post-transcriptional levels. The family comprises:
Structural conservation defines the family: all members possess three RRMs, with a hinge region between RRM2 and RRM3 critical for RNA binding and subcellular localization. In Drosophila, ELAV’s nuclear role in alternative splicing (e.g., neuroglian, erect wing) distinguishes it from cytoplasmic Hu proteins in vertebrates.
Phylogenetic Distribution Across Metazoans
ELAV homologs are present in all metazoans, with gene duplication events driving functional specialization:
Table 1: Phylogenetic Distribution of ELAV/Hu Proteins
In arthropods, elav retrotransposition events in dipterans (e.g., Drosophila, mosquitoes) produced intronless genes nested within host loci (e.g., Drosophila’s elav within arginase). Lepidoptera (e.g., Bombyx mori) retain intronless elav-like genes but lack nested arrangements, suggesting independent evolutionary trajectories. Functional studies in C. elegans (EXC-7) and zebrafish (HuC/D) confirm conserved roles in neuronal RNA processing, despite structural divergence.
ELAV’s evolutionary conservation underscores its central role in neural development. For example, Drosophila ELAV and human HuD share 70% amino acid similarity in RRM domains, yet their 3′ UTRs diverged to accommodate species-specific miRNA regulation. This balance of conserved function and structural plasticity highlights ELAV’s adaptability across metazoan lineages.
Properties
CAS No. |
138391-28-3 |
|---|---|
Molecular Formula |
C22H36P2 |
Synonyms |
ELAV protein |
Origin of Product |
United States |
Scientific Research Applications
Regulation of Alternative Splicing
ELAV proteins are pivotal in regulating alternative splicing in neuronal tissues. Studies have demonstrated that they influence the splicing of several key genes, including:
- Neuroglian : ELAV directly interacts with neuroglian pre-mRNA to regulate its splicing patterns, ensuring proper neuronal function .
- Erect Wing : Similar mechanisms apply to the erect wing gene, where ELAV modulates splicing by preventing cleavage at specific sites .
Case Study : A study utilizing Drosophila models showed that mutations in ELAV resulted in aberrant splicing of neuroglian transcripts, leading to impaired neuronal development .
Stabilization of mRNA
ELAV proteins enhance the stability of target mRNAs by binding to their 3' UTRs. This stabilization is crucial for maintaining adequate levels of mRNA during neuronal development and function.
- Mechanism : The binding of ELAV to AREs protects mRNAs from degradation by recruiting other stabilizing factors and inhibiting deadenylation .
- Example : In Aplysia, ApELAV has been shown to stabilize apc/ebp mRNA during long-term memory formation through interactions with p38 MAPK signaling pathways .
Circular RNA Biogenesis
Recent research indicates that ELAV proteins also play a role in the biogenesis of circular RNAs (circRNAs), which are increasingly recognized for their regulatory functions in gene expression.
- Function : ELAV binds to intronic regions flanking circRNA host genes, promoting back-splicing necessary for circRNA formation .
- Findings : Data from iCLIP experiments revealed significant enrichment of ELAV binding at introns associated with neuronal circRNAs, suggesting a global regulatory role in circRNA expression .
Implications for Neurodevelopment and Disease
The regulatory functions of ELAV proteins have profound implications for neurodevelopmental processes and neurological disorders.
- Neurodevelopment : ELAV is essential for proper neuronal maturation and synaptic plasticity. Knockout studies in mice have shown defects in motor function and synaptic transmission when ELAV homologs are absent .
- Disease Models : Alterations in ELAV expression have been linked to various neurological diseases, including neurodegenerative disorders where misregulation of RNA metabolism is a hallmark .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar RNA-Binding Proteins and Compounds
Evolutionary and Structural Comparison with Drosophila ELAV Family
Key Compounds Targeting ELAV Protein-mRNA Complexes
Mechanistic Insights :
- MS-444 stabilizes HuR in a monomeric state, preventing RNA interaction .
- Flavonoids (e.g., epigallocatechin gallate) exhibit higher potency due to π-π stacking with HuR’s aromatic residues in RRM1/2 .
Challenges in Targeting ELAV Proteins
Structural Diversity: Compounds like MS-444 (quinazoline derivative) and flavonoids lack shared pharmacophores, complicating structure-activity studies .
Compensatory Mechanisms : Inhibition of one ELAV member (e.g., HuR) may be offset by nELAV proteins or other RBPs (e.g., IGF2BP1) .
Selectivity : Broad-spectrum ELAV inhibitors risk neurotoxicity; in silico docking studies prioritize RRM3-targeted agents to enhance specificity .
Tables
Table 1: Structural Domains of ELAV Proteins
| Domain | Function | Conservation (Mammals vs. Drosophila) |
|---|---|---|
| RRM1 | RNA binding via RNP1/RNP2 motifs | 90% homology |
| RRM2 | RNA binding and dimerization | 85% homology |
| RRM3 | Protein oligomerization | 70% homology |
Table 2: Clinical Relevance of ELAV Proteins
| Protein | Disease Association | Therapeutic Target Status |
|---|---|---|
| HuR | Colorectal cancer, chemoresistance | Phase I trials (MS-444 analogs) |
| HuC/HuD | Alzheimer’s disease | Preclinical (flavonoid derivatives) |
Preparation Methods
Prokaryotic Expression in Escherichia coli
The majority of commercial ELAV proteins (e.g., Human ELAVL4) are produced in E. coli due to its cost-effectiveness and high yield. Key parameters include:
| Expression Strain | Tag System | Yield | Purity |
|---|---|---|---|
| BL21(DE3) | GST-N-term | 5-8 mg/L | >85% |
| Rosetta™ | His₆ | 10-15 mg/L | >90% |
| SHuffle® T7 | MBP fusion | 3-5 mg/L | >80% |
The pET vector system remains dominant, with induction typically performed at OD₆₀₀ ≈ 0.6 using 0.1-1 mM IPTG at 16-18°C for 18-24 hours. Solubility challenges necessitate trial of different fusion tags, with GST and MBP showing superior results for ELAV's RNA recognition motifs (RRMs).
Eukaryotic Expression Platforms
For functional studies requiring post-translational modifications, wheat germ and mammalian systems are preferred:
-
Wheat Germ Cell-Free : Produces full-length HuR/ELAVL1 (63 kDa) with >80% purity through GST affinity chromatography. Retains RNA-binding capacity comparable to native protein (K<sub>d</sub> = 12 nM vs 9.5 nM for AU-rich elements).
-
HEK293 Cells : Transient transfection with DDK-tagged constructs yields 0.05-0.1 mg/mL post-purification, suitable for electrophoretic mobility shift assays (EMSAs). Requires optimized serum-free media to prevent phosphorylation-dependent activity loss.
Purification Strategies and Optimization
Affinity Chromatography
Modern protocols combine affinity tags with orthogonal purification steps:
His-Tag Purification (MagneHis™ System)
-
Lyse cells in binding buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) with 2-8 M urea for inclusion bodies
-
Bind to Ni-coated magnetic particles (30 min, 4°C)
-
Wash with 20-40 mM imidazole
This method achieves 85-95% purity in <4 hours but requires tag removal for structural studies.
GST Fusion Protocols
Native Protein Extraction from Drosophila
For studies requiring endogenous ELAV:
-
Homogenize 6-18 hr embryos in Nuclear Extraction Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5% NP-40)
-
Centrifuge at 12,000×g (15 min, 4°C) to isolate nuclear fraction
-
Immunoprecipitate with α-ELAV antibodies coupled to Protein A/G beads
Yields average 0.2-0.5 mg protein per 10 g embryos, with activity confirmed through in vitro splicing assays.
Simultaneous RNA-Protein Isolation Techniques
The PARIS™ Kit enables concurrent preparation from limited samples:
Protocol Optimization for ELAV Studies
This method yields 15-30 μg ELAV protein and 50-100 μg total RNA per 10⁷ cells, enabling coordinated omics analyses.
Quality Control and Functional Validation
Purity Assessment
Functional Assays
RNA Binding Capacity
Biological Activity
Challenges and Methodological Advances
Current Limitations
-
Tag interference in RRM3 domain reduces ewg splicing activity by 40%
-
Oxidative dimerization occurs during storage (prevented by 5% glycerol + 2 mM TCEP)
Innovative Approaches
Q & A
Q. What are the structural characteristics of ELAV proteins, and how do they influence RNA binding?
ELAV proteins contain three RNA recognition motif (RRM) domains: RRM1 and RRM2 bind target mRNA via conserved RNP sequences, while RRM3 facilitates dimerization and poly(A) tail interactions . Mammalian ELAV isoforms (HuR, HuB, HuC, HuD) share 70–85% sequence homology, with HuR being ubiquitously expressed and neuronal isoforms (HuB/C/D) predominantly localized in the cytoplasm under basal conditions . Structural studies using X-ray crystallography and mutagenesis reveal that RRM1 and RRM2 are critical for binding AU-rich elements (AREs) in mRNA 3' UTRs, while RRM3 enables homo-/heterodimerization, essential for mRNA stability regulation .
Q. How can researchers detect and quantify ELAV protein expression in neuronal tissues?
Immunohistochemistry (IHC) with validated antibodies (e.g., ab204991 for ELAVL2) is widely used. Key steps include:
- Antigen retrieval : Heat-mediated retrieval with citrate buffer (pH 6.0) for formalin-fixed tissues .
- Antibody dilution : Optimize concentrations (e.g., 1:200 for IHC, 2 µg/ml for immunocytochemistry) to balance specificity and signal intensity .
- Controls : Include tissue/cell lines with known ELAV expression (e.g., human cerebral cortex for neuronal isoforms) . Western blotting using antibodies like anti-ELAVL1 (1:500–2000 dilution) can differentiate isoforms by molecular weight (~36–42 kDa) .
Advanced Research Questions
Q. What experimental approaches are used to study this compound-RNA interactions in disease models?
- RNA immunoprecipitation (RIP) : Crosslink ELAV-RNA complexes in cells (e.g., SH-SY5Y neuroblastoma), immunoprecipitate with isoform-specific antibodies, and identify bound transcripts via qRT-PCR or sequencing .
- Docking studies : Computational modeling (e.g., AutoDock) predicts compound binding to RRM domains, validated by electrophoretic mobility shift assays (EMSAs) to assess disruption of ELAV-mRNA complexes .
- Knockdown/overexpression : siRNA targeting ELAVL1 in cancer cells (e.g., A431) reveals its role in stabilizing oncogenic mRNAs (e.g., IGF1R, VEGF) .
Q. How do neuronal ELAV proteins (HuB/C/D) regulate mRNA stability through PKCα signaling?
PKCα activation (e.g., via phorbol esters) induces phosphorylation of neuronal ELAV proteins, promoting their cytoskeletal translocation and enhancing binding to mRNAs like GAP-43. Key steps:
- Stimulation : Treat SH-SY5Y cells with 100 nM phorbol ester for 15 minutes .
- Subcellular fractionation : Separate cytosolic and cytoskeletal fractions to monitor ELAV redistribution .
- Functional validation : PKCα inhibition (e.g., Gö6976) blocks ELAV-mediated GAP-43 mRNA stabilization, confirmed by actinomycin D chase assays .
Q. What challenges exist in developing selective ELAV inhibitors, and how are they addressed?
- Structural redundancy : ELAV isoforms share conserved RRM domains, complicating isoform-specific targeting. Use paralog-specific RNA motifs (e.g., HuD prefers U-rich sequences) for selective compound design .
- Screening methods : High-throughput screening (HTS) with fluorescence polarization assays identifies compounds disrupting ELAV-mRNA complexes (e.g., compound 1 inhibits HuR-ARE binding with IC₅₀ = 2 µM) .
- Compensation effects : Combinatorial knockdown (e.g., siRNA + small molecules) prevents functional redundancy among ELAV isoforms or other RNA-binding proteins (RBPs) .
Q. How do ELAV proteins contribute to pathologies like cancer and neurodegeneration?
- Cancer : ELAVL1 stabilizes pro-survival mRNAs (e.g., VEGF, IGF1R) in non-small cell lung cancer, promoting metastasis. Silencing ELAVL1 reduces tumor growth by 60% in xenograft models .
- Neurodegeneration : Cytoplasmic HuD aggregates in Alzheimer’s disease impair mRNA transport. Post-mortem brain studies show HuD co-localizes with tau tangles in hippocampal neurons .
- Ferroptosis : ELAVL1 modulates iron homeostasis in hepatic stellate cells via HO-1 mRNA stabilization, linking it to liver fibrosis .
Methodological Considerations
Q. How to resolve contradictions in this compound localization studies?
- Context-dependent shuttling : Neuronal ELAVs are cytoplasmic under basal conditions but nuclear during stress (e.g., hypoxia). Use compartment-specific markers (e.g., Lamin B1 for nucleus) and fractionation protocols .
- Antibody validation : Compare multiple antibodies (e.g., ab204991 for ELAVL2 vs. CSB-PA233280 for ELAVL3) across cell lines (e.g., HeLa vs. neuroblastoma) to confirm specificity .
Q. What are best practices for analyzing ELAV-dependent mRNA stability?
- Transcriptional blockade : Treat cells with 5 µg/ml actinomycin D and collect samples at 0, 2, 4, and 6 hours for qRT-PCR .
- RNA decay curves : Calculate half-lives using nonlinear regression. For example, GAP-43 mRNA half-life increases from 1.5 to 4 hours upon HuD overexpression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
